![molecular formula C17H17ClN2O5S B2597908 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1795442-57-7](/img/structure/B2597908.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazoles are a class of organic compounds that contain a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . Sulfonamides, on the other hand, are a class of organic compounds that contain a sulfonyl functional group attached to an amine group .
Synthesis Analysis
Oxazoles can be synthesized through a variety of methods, including the Van Leusen Oxazole Synthesis . Sulfonamides can be synthesized by the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom . The structure of sulfonamides consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including direct arylation . Sulfonamides can participate in a variety of reactions due to the reactivity of the sulfonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of oxazoles and sulfonamides can vary widely depending on the specific compounds. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .Applications De Recherche Scientifique
Molecular Structure and Docking Studies
Research on similar sulfonamide derivatives, such as tetrazole derivatives, has focused on understanding their molecular structure through X-ray crystallography and their potential interactions with biological targets, such as the cyclooxygenase-2 enzyme (COX-2), through molecular docking studies. These studies are foundational for designing molecules with potential therapeutic applications, particularly as inhibitors of specific enzymes involved in disease processes (Al-Hourani et al., 2015).
Synthesis and Antiviral Activity
The synthesis of sulfonamide derivatives, starting from specific chemical precursors, has been explored to produce compounds with antiviral activities. For example, new sulfonamide derivatives were synthesized and demonstrated certain activities against the tobacco mosaic virus, showcasing the potential of these molecules in developing antiviral agents (Chen et al., 2010).
Herbicidal Applications
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This research highlights the potential of sulfonamide derivatives in agricultural applications, particularly in controlling unwanted vegetation while minimizing environmental impact (Moran, 2003).
Antimicrobial and Antiproliferative Agents
The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have been explored for their effectiveness as antimicrobial and antiproliferative agents. This line of research underscores the therapeutic potential of sulfonamide derivatives in treating infections and controlling the proliferation of cancer cells, contributing to the development of new drugs with specific biological activities (Abd El-Gilil, 2019).
Mécanisme D'action
Benzoxazoles
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The benzoxazole ring system is a crucial structural motif in many biologically active compounds and drugs .
Sulfonamides
The sulfonamide group is a significant functional group in medicinal chemistry. Sulfonamides, such as sulfanilamide, are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20-14-9-11(7-8-15(14)25-17(20)21)26(22,23)19-10-16(24-2)12-5-3-4-6-13(12)18/h3-9,16,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDHDXRQEKRPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3Cl)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)
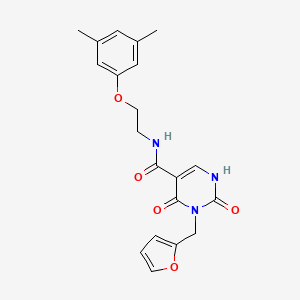
![4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2597832.png)
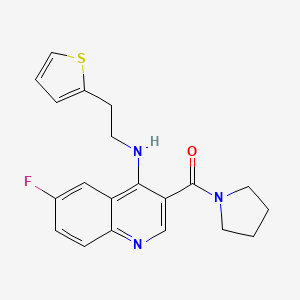
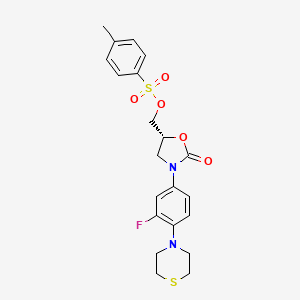
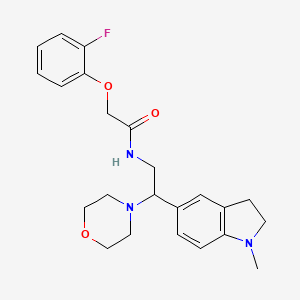
![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2597837.png)
![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)
![3-(butan-2-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2597842.png)
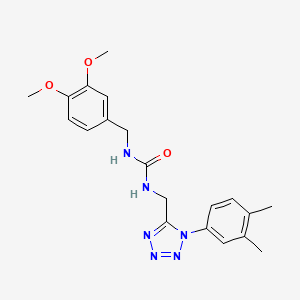
![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
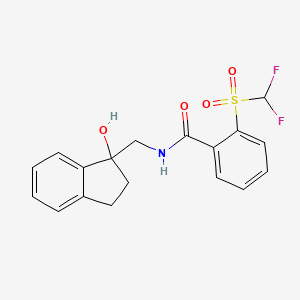
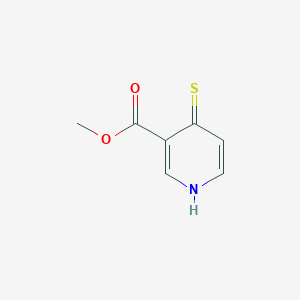
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)
